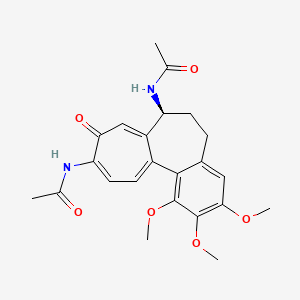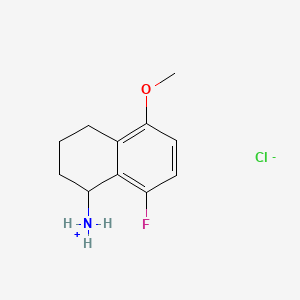
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride is a chemical compound with a complex structure that includes a naphthylamine core, tetrahydro modifications, and additional functional groups such as fluorine and methoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 1-naphthylamine.
Tetrahydro Modification: Hydrogenation of the naphthylamine to introduce tetrahydro modifications.
Fluorination and Methoxylation: Introduction of fluorine and methoxy groups through specific reagents and conditions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitroso or nitro compounds using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-: Lacks the fluorine and methoxy groups.
1-Naphthylamine, 1,2,3,4-tetrahydro-5-methoxy-: Lacks the fluorine group.
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-: Lacks the methoxy group.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride is unique due to the combination of fluorine and methoxy groups, which may confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64037-94-1 |
|---|---|
Molecular Formula |
C11H15ClFNO |
Molecular Weight |
231.69 g/mol |
IUPAC Name |
(8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13;/h5-6,9H,2-4,13H2,1H3;1H |
InChI Key |
VUEGKPKIAXGXEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC(C2=C(C=C1)F)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)



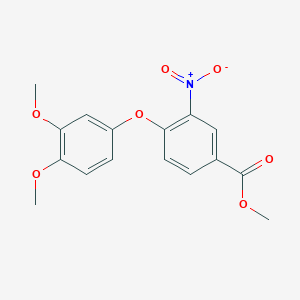

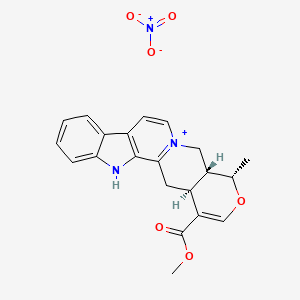

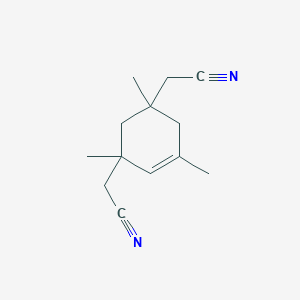
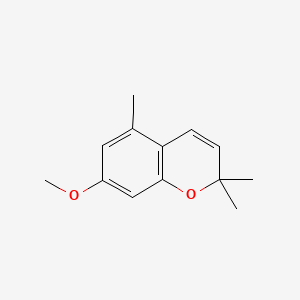
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)
![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
